REACTION_CXSMILES
|
[Zn:1].[P:2]([O-:6])([O-:5])([O-:4])=[O:3].[K+].[K+].[K+]>O>[P:2]([O-:6])([O-:5])([O-:4])=[O:3].[Zn+2:1].[P:2]([O-:6])([O-:5])([O-:4])=[O:3].[Zn+2:1].[Zn+2:1] |f:1.2.3.4,6.7.8.9.10|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[Zn+2].P(=O)([O-])([O-])[O-].[Zn+2].[Zn+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |